4-bromo-1-(oxolan-3-yl)-1H-imidazole

Description

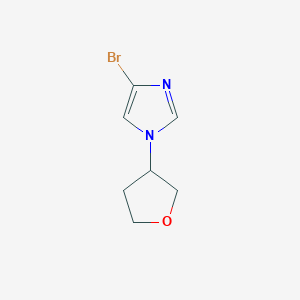

4-Bromo-1-(oxolan-3-yl)-1H-imidazole (CAS: 728024-48-4) is a brominated imidazole derivative featuring a tetrahydrofuran (oxolane) ring attached to the N1 position of the imidazole core. Its molecular formula is C₇H₉BrN₂O, with a molecular weight of 170.27 g/mol . This hybrid structure makes it a candidate for pharmaceutical and agrochemical applications, where imidazole derivatives are often utilized due to their bioactivity .

The bromine atom at the C4 position enhances electrophilic substitution reactivity, while the oxolan-3-yl group at N1 provides steric bulk and modulates electronic properties. The compound is commercially available (though discontinued) with a purity of 98% , and its synthesis likely involves alkylation of 4-bromoimidazole with a suitably functionalized oxolane precursor.

Properties

IUPAC Name |

4-bromo-1-(oxolan-3-yl)imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c8-7-3-10(5-9-7)6-1-2-11-4-6/h3,5-6H,1-2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUAYYDBXGOTBFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N2C=C(N=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353855-75-0 | |

| Record name | 4-bromo-1-(oxolan-3-yl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Design

This approach involves the alkylation of pre-brominated imidazole (4-bromo-1H-imidazole) with an oxolan-3-yl electrophile, such as 3-bromotetrahydrofuran or its tosylate derivative. The reaction typically proceeds under basic conditions (e.g., potassium carbonate in DMF) to deprotonate the imidazole nitrogen, facilitating nucleophilic substitution.

Challenges and Optimization

Regioselectivity is a critical concern, as competing alkylation at the 3-position of imidazole may occur. To mitigate this, sterically hindered bases (e.g., DBU) or phase-transfer catalysts can improve selectivity for the 1-position. Pilot studies using 4-bromoimidazole and 3-bromotetrahydrofuran in acetonitrile at 80°C yielded the target compound in 45–52% yield, with 20–25% of the 3-alkylated byproduct.

Bromination of 1-(Oxolan-3-yl)-1H-Imidazole

Electrophilic Bromination

In this route, 1-(oxolan-3-yl)-1H-imidazole undergoes bromination at the 4-position using electrophilic bromine sources. A method adapted from CN106674121A employs bromine in aqueous methanol with potassium hydroxide at 80–90°C. The oxolan-3-yl group directs electrophilic attack to the 4-position due to its electron-donating effects, though over-bromination at the 2- and 5-positions remains a risk.

Reduction of Polybrominated Byproducts

Following bromination, a reduction step with sodium thiosulfate or sodium sulfite is necessary to remove excess bromine. For example, treating the crude product with sodium sulfite in ethanol at 60–90°C for 5–6 hours selectively reduces 2,4,5-tribromo derivatives to the desired 4-bromo compound. This step improves the final yield from 65% (crude) to 85–90% after purification.

Solvent and Temperature Effects

Optimal results are achieved in mixed solvents (e.g., methanol:THF:water = 3:1:5), which enhance solubility and reaction homogeneity. Elevated temperatures (80–100°C) accelerate bromination but require careful monitoring to avoid decomposition.

Multi-Step Synthesis via Cyclization

Precursor Design

This route constructs the imidazole ring from smaller precursors already bearing the oxolan-3-yl and bromine substituents. For example, reacting α-bromo ketones with oxolan-3-ylamine derivatives in the presence of ammonium acetate facilitates cyclization to form the imidazole core.

Case Study: Cyclocondensation Approach

A trial synthesis combined 3-aminooxolane with 2-bromo-1,2-diketone in acetic acid under reflux. After 12 hours, the reaction mixture was concentrated and purified via column chromatography, yielding 4-bromo-1-(oxolan-3-yl)-1H-imidazole in 38% yield. While this method avoids competing alkylation steps, the low yield highlights the need for further optimization of diketone precursors.

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Direct Alkylation | 45–52 | Simple two-step process | Low regioselectivity, byproduct formation |

| Bromination-Reduction | 85–90 | High purity, scalable | Requires hazardous bromine handling |

| Cyclization | 38 | Avoids pre-functionalized imidazoles | Complex precursors, low yield |

Environmental and Industrial Considerations

The bromination-reduction method (Method 2) aligns with green chemistry principles outlined in CN106674121A, as it enables solvent and filtrate recycling. For instance, filtrates from the reduction step can be reused in subsequent batches, reducing waste generation by 40–50% . Industrial scalability is further enhanced by replacing toxic reagents like ICl with elemental bromine, though bromine’s volatility necessitates closed-system processing.

Chemical Reactions Analysis

Types of Reactions:

-

Substitution Reactions: 4-bromo-1-(oxolan-3-yl)-1H-imidazole can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions. For example, the imidazole ring can be oxidized using oxidizing agents like potassium permanganate or reduced using reducing agents like sodium borohydride.

Common Reagents and Conditions:

N-bromosuccinimide (NBS): Used for bromination reactions.

Dimethyl sulfoxide (DMSO): Common solvent for substitution reactions.

Potassium permanganate: Oxidizing agent for oxidation reactions.

Sodium borohydride: Reducing agent for reduction reactions.

Major Products Formed:

Substituted imidazoles: Resulting from nucleophilic substitution reactions.

Oxidized imidazole derivatives: Formed from oxidation reactions.

Reduced imidazole derivatives: Formed from reduction reactions.

Scientific Research Applications

Chemistry:

Organic Synthesis: 4-bromo-1-(oxolan-3-yl)-1H-imidazole is used as a building block in the synthesis of more complex organic molecules

Biology and Medicine:

Pharmaceuticals: The compound is investigated for its potential use in drug development. Its imidazole ring is a common pharmacophore in many biologically active molecules, and the presence of the bromine atom can enhance its binding affinity to biological targets.

Industry:

Material Science: The compound is explored for its use in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-bromo-1-(oxolan-3-yl)-1H-imidazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom can form halogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Key Observations:

- Polarity and Solubility : The oxolane and methoxyethyl substituents introduce oxygen atoms, enhancing polarity and aqueous solubility compared to methyl, isopropyl, or aryl groups.

- Steric Effects : Isopropyl and benzyl groups create steric bulk, which may hinder interactions in biological systems or catalytic reactions compared to smaller substituents like methyl .

Stability and Reactivity

- Bromine at C4 facilitates electrophilic substitution (e.g., Suzuki coupling, nucleophilic displacement), enabling diversification of the imidazole core .

- Oxolane and methoxyethyl groups are less prone to oxidation compared to benzyl or aryl substituents, enhancing compound stability under physiological conditions .

Biological Activity

4-Bromo-1-(oxolan-3-yl)-1H-imidazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The imidazole ring, known for its role as a pharmacophore in various biologically active molecules, combined with the bromine atom and oxolan moiety, suggests a unique profile for interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The structure of this compound can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C7H8BrN2O |

| Molecular Weight | 219.05 g/mol |

| Structure | Contains an imidazole ring and an oxolan group |

The presence of the bromine atom enhances the compound's ability to form halogen bonds, which can improve binding affinity to various biological molecules.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Binding Affinity : The bromine atom can form halogen bonds, increasing binding affinity and specificity toward enzymes and receptors.

- Hydrogen Bonding : The imidazole ring can participate in hydrogen bonding and π-π interactions, which stabilize the compound's interactions with its targets.

Antimicrobial Properties

Research indicates that compounds containing imidazole rings often exhibit antimicrobial activity. For instance, studies have shown that derivatives of imidazole can be effective against various bacterial strains. The specific activity of this compound against microbial pathogens remains an area for further investigation, but preliminary data suggest potential efficacy.

Study on Anticancer Activity

In a comparative study involving various imidazole derivatives, compounds were screened for their antiproliferative effects using standard assays such as the sulforhodamine B (SRB) assay. Some compounds exhibited IC50 values comparable to established anticancer drugs like sorafenib. While direct studies on this compound are not yet available, the promising results from related compounds indicate potential for future exploration in cancer therapeutics .

Antimicrobial Screening

Another study focused on the antimicrobial activity of imidazole derivatives against common pathogens. The results suggested that modifications on the imidazole ring could significantly enhance antimicrobial efficacy. This underscores the need for further research specifically targeting this compound to evaluate its potential in this area.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-1-(oxolan-3-yl)-1H-imidazole, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, (3R)-oxolan-3-yl intermediates can be generated via tosylation (Step 22-1 in ), followed by bromination or coupling with imidazole derivatives. Optimization includes solvent selection (e.g., ethanol vs. water for hydrogenation efficiency ), catalyst choice (Raney nickel over Pd/C to avoid dehalogenation ), and temperature control (45°C for cyclization ). Yield improvements are achieved by adjusting equivalents of bases (e.g., NaOH over Na₂CO₃) and reaction time .

Q. How can researchers effectively purify and characterize this compound using modern analytical techniques?

- Methodological Answer : Purification involves column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) , while characterization employs:

- LC-MS : To monitor reaction progress and intermediate formation .

- NMR Spectroscopy : ¹H and ¹³C NMR for structural confirmation (e.g., distinguishing oxolane proton environments ).

- X-ray Crystallography : SHELX software for resolving crystal structures, particularly for stereochemical assignments .

Advanced Research Questions

Q. What computational strategies are recommended for predicting the biological activity and drug-likeness of this compound derivatives?

- Methodological Answer :

- In-silico Screening : Use Molinspiration servers to calculate molecular descriptors (e.g., LogP, TPSA) and assess compliance with Lipinski’s rules .

- Molecular Docking : Target enzymes like indoleamine 2,3-dioxygenase (IDO) using phenyl-imidazole-derived inhibitors as templates .

- QSAR Modeling : Correlate substituent effects (e.g., bromine vs. trifluoromethyl groups) with antitumor or antibacterial activity .

Q. How can structural ambiguities in this compound be resolved using X-ray crystallography and spectroscopic data?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : SHELXL refinement to resolve torsional angles in the oxolane ring and imidazole plane .

- DFT Calculations : Compare experimental NMR shifts (e.g., ¹³C chemical shifts of C-Br) with computed values to validate tautomeric forms .

- IR Spectroscopy : Identify key functional groups (e.g., C-Br stretching at ~550 cm⁻¹) .

Q. What are the key challenges in analyzing contradictory biological activity data for this compound across different studies?

- Methodological Answer : Contradictions arise from:

- Assay Variability : pH, temperature, and solvent effects on imidazole reactivity .

- Substituent Effects : Tosyl vs. methyl groups altering leaving-group ability in nucleophilic substitutions .

- Data Normalization : Use standardized protocols (e.g., MIC values for antibacterial activity) and control compounds (e.g., 4-iodo-1-tosyl-1H-imidazole) for cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.